molecular formula C20H28N2O2S B6054283 2-(decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

2-(decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

Cat. No. B6054283
M. Wt: 360.5 g/mol
InChI Key: CQCZGDLSXCVSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also reduces inflammation by inhibiting the production of inflammatory cytokines. Furthermore, it inhibits the growth of pests by disrupting their nervous system.
Biochemical and Physiological Effects:
2-(Decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of pests. Additionally, it has been shown to have antioxidant properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potential use as an anti-cancer agent, anti-inflammatory agent, and pesticide. Additionally, it has antioxidant properties and can reduce oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are various future directions for the use of 2-(decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in scientific research. One future direction is to further study its mechanism of action to optimize its use as an anti-cancer agent, anti-inflammatory agent, and pesticide. Additionally, it can be studied for its potential use in material science due to its unique chemical properties. Furthermore, it can be studied for its potential use in the development of new drugs and therapies.

Synthesis Methods

2-(Decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is synthesized using a specific method that involves the reaction of 2-thiouracil with 1-bromo-10-decanol in the presence of a base such as potassium carbonate. The reaction leads to the formation of 2-(decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(Decylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has various potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. Additionally, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of various pests.

properties

IUPAC Name

2-decylsulfanyl-6-hydroxy-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-2-3-4-5-6-7-8-12-15-25-20-21-18(23)16-19(24)22(20)17-13-10-9-11-14-17/h9-11,13-14,16,23H,2-8,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCZGDLSXCVSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1=NC(=CC(=O)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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